1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropyl and piperidinyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: This step involves the alkylation of the quinazolinone core with a 3-hydroxypropyl halide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the quinazolinone core.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Bases: Potassium carbonate, Sodium hydroxide
Nucleophiles: Piperidine derivatives, Thiol derivatives
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: As a lead compound for the development of new drugs targeting various diseases.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes or receptors and modulate their activity. The hydroxypropyl and piperidinyl groups can further enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidinyl Derivatives: Compounds with piperidinyl groups attached to different cores.
Thioether Derivatives: Compounds with thioether linkages but different core structures.
Uniqueness
1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the combination of its quinazolinone core, hydroxypropyl group, piperidinyl group, and thioether linkage. This unique combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-12-6-11-21-15-8-3-2-7-14(15)17(19-18(21)24)25-13-16(23)20-9-4-1-5-10-20/h22H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXLTTLPNDMKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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